L-Tyrosyl-D-alanyl-L-phenylalanyl-N-ethylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-ethylglycinamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound is composed of the amino acids tyrosine, alanine, phenylalanine, and glycine, with specific stereochemistry and modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-ethylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Analyse Chemischer Reaktionen
Types of Reactions
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-ethylglycinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted to create analogs.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, dithiothreitol.
Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.
Major Products
The major products of these reactions depend on the specific modifications. For example, oxidation of tyrosine can lead to dopaquinone, while substitution can yield various peptide analogs with altered properties.
Wissenschaftliche Forschungsanwendungen
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-ethylglycinamide has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including as a drug candidate or in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and biosensors.
Wirkmechanismus
The mechanism of action of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-ethylglycinamide involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing biological pathways. The exact mechanism depends on the context of its use, such as inhibiting or activating specific proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Tyrosyl-D-alanyl-L-phenylalanyl-N,N-diethylglycinamide: A similar peptide with an additional ethyl group on the glycine residue.
L-Tyrosyl-D-alanylglycyl-D-phenylalanyl-L-methionine: Another peptide with a different sequence and composition.
Uniqueness
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-ethylglycinamide is unique due to its specific sequence and modifications, which confer distinct properties and potential applications. Its stereochemistry and functional groups make it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
83579-00-4 |
---|---|
Molekularformel |
C25H33N5O5 |
Molekulargewicht |
483.6 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[2-(ethylamino)-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C25H33N5O5/c1-3-27-22(32)15-28-25(35)21(14-17-7-5-4-6-8-17)30-23(33)16(2)29-24(34)20(26)13-18-9-11-19(31)12-10-18/h4-12,16,20-21,31H,3,13-15,26H2,1-2H3,(H,27,32)(H,28,35)(H,29,34)(H,30,33)/t16-,20+,21+/m1/s1 |
InChI-Schlüssel |
BADMHCQIQPFLFX-CZAAIQMYSA-N |
Isomerische SMILES |
CCNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Kanonische SMILES |
CCNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.